molecular formula C17H14F2N2O B11132440 N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B11132440
M. Wt: 300.30 g/mol
InChI Key: WEXXNZMFLYYRLB-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to the nitrogen atom of the indole ring, and a carboxamide group at the 5-position of the indole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide typically involves several key steps:

    Preparation of 2,6-difluorobenzyl bromide: This intermediate can be synthesized by reacting 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under lighting conditions.

    Formation of N-(2,6-difluorobenzyl)-1-methyl-1H-indole: The 2,6-difluorobenzyl bromide is reacted with 1-methyl-1H-indole in the presence of a base such as potassium carbonate to form N-(2,6-difluorobenzyl)-1-methyl-1H-indole.

    Introduction of the carboxamide group: The final step involves the reaction of N-(2,6-difluorobenzyl)-1-methyl-1H-indole with a suitable carboxylating agent, such as phosgene or carbonyldiimidazole, to introduce the carboxamide group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or organolithium reagents in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    N-(2,6-difluorobenzyl)-1H-indole-5-carboxamide: Lacks the methyl group at the nitrogen atom.

    N-(2,6-difluorobenzyl)-1-methyl-1H-indole-3-carboxamide: Carboxamide group at the 3-position instead of the 5-position.

    N-(2,6-difluorobenzyl)-1-methyl-1H-indole-5-sulfonamide: Sulfonamide group instead of the carboxamide group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C17H14F2N2O/c1-21-8-7-11-9-12(5-6-16(11)21)17(22)20-10-13-14(18)3-2-4-15(13)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

WEXXNZMFLYYRLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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